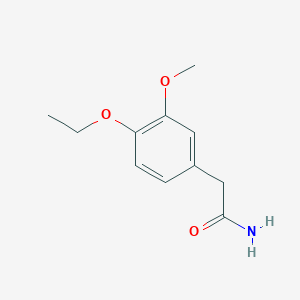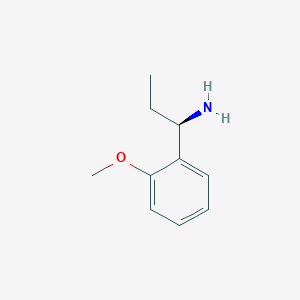
3-(3-Chlorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Clorofenil)-4-((4-(metiltio)bencilideno)amino)-1H-1,2,4-triazol-5(4H)-tiona es un compuesto orgánico sintético que pertenece a la clase de derivados de triazol. Estos compuestos son conocidos por sus diversas actividades biológicas y son ampliamente estudiados en química medicinal por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(3-Clorofenil)-4-((4-(metiltio)bencilideno)amino)-1H-1,2,4-triazol-5(4H)-tiona típicamente involucra la reacción de 3-clorobenzaldehído con 4-(metiltio)benzaldehído en presencia de un catalizador adecuado. Las condiciones de reacción pueden incluir reflujo en un solvente como etanol o metanol, con la adición de una base como hidróxido de sodio para facilitar la reacción de condensación.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían reacciones de lotes a gran escala bajo condiciones controladas de temperatura y presión. El uso de reactores de flujo continuo también podría explorarse para mejorar la eficiencia y el rendimiento del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre en el grupo metiltio, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción podrían dirigirse al grupo imina, convirtiéndolo en una amina.
Sustitución: El grupo clorofenil puede participar en reacciones de sustitución aromática nucleofílica, especialmente en condiciones básicas.
Reactivos y condiciones comunes
Oxidación: Reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA) en condiciones suaves.
Reducción: Reactivos como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como carbonato de potasio (K2CO3).
Productos principales formados
Oxidación: Sulfóxidos o sulfonas.
Reducción: Aminas correspondientes.
Sustitución: Compuestos aromáticos sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite varias reacciones de funcionalización, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Biología
En la investigación biológica, los derivados de triazol se estudian a menudo por sus propiedades antimicrobianas, antifúngicas y anticancerígenas. Este compuesto puede exhibir actividades similares y podría investigarse por su potencial como agente terapéutico.
Medicina
La investigación en química medicinal puede centrarse en la capacidad del compuesto para inhibir enzimas o receptores específicos, lo que lo convierte en un candidato para el desarrollo de fármacos. Su potencial para interactuar con objetivos biológicos podría conducir al descubrimiento de nuevos tratamientos para enfermedades.
Industria
En el sector industrial, este compuesto podría utilizarse en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 3-(3-Clorofenil)-4-((4-(metiltio)bencilideno)amino)-1H-1,2,4-triazol-5(4H)-tiona dependería de su objetivo biológico específico. En general, los derivados de triazol pueden inhibir enzimas uniéndose a sus sitios activos o interferir con los procesos celulares interactuando con receptores u otras proteínas. Los objetivos moleculares y las vías involucradas requerirían estudios bioquímicos detallados para dilucidarlos.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(3-Clorofenil)-4-amino-1H-1,2,4-triazol-5(4H)-tiona
- 4-((4-(Metiltio)bencilideno)amino)-1H-1,2,4-triazol-5(4H)-tiona
- 3-(3-Clorofenil)-1H-1,2,4-triazol-5(4H)-tiona
Unicidad
La singularidad de 3-(3-Clorofenil)-4-((4-(metiltio)bencilideno)amino)-1H-1,2,4-triazol-5(4H)-tiona radica en su combinación de grupos funcionales, que pueden conferir reactividad química y actividad biológica distintas en comparación con otros derivados de triazol. Su estructura específica permite interacciones específicas con moléculas biológicas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Número CAS |
478254-87-4 |
|---|---|
Fórmula molecular |
C16H13ClN4S2 |
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)-4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13ClN4S2/c1-23-14-7-5-11(6-8-14)10-18-21-15(19-20-16(21)22)12-3-2-4-13(17)9-12/h2-10H,1H3,(H,20,22)/b18-10+ |
Clave InChI |
RUYIHCOHMBBVNT-VCHYOVAHSA-N |
SMILES isomérico |
CSC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
SMILES canónico |
CSC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Oxo-2-phenylethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate](/img/structure/B12050851.png)

![1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12050871.png)


![2-Amino-2-[4-(benzyloxy)phenyl]ethanol](/img/structure/B12050892.png)


![Dimethyl 7-(3-nitrobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12050916.png)


